N-(2-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE
Description
“N-(2-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE” is a synthetic organic compound that belongs to the class of triazoloquinoxaline derivatives
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-15-9-5-3-7-13(15)20-16(24)10-26-18-17-22-19-11-23(17)14-8-4-2-6-12(14)21-18/h2-9,11H,10H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIKKHNYYFXARF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.
Attachment of the sulfanylacetamide moiety: This can be done through thiol-ene reactions or other suitable methods.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The molecular pathways involved would vary based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinoxaline derivatives: Compounds with similar core structures but different substituents.
Sulfanylacetamide derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of “N-(2-METHOXYPHENYL)-2-{[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YLSULFANYL}ACETAMIDE” lies in its specific combination of functional groups and core structure, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Biological Activity
N-(2-Methoxyphenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H15N5O2S
- Molecular Weight : 301.37 g/mol
- CAS Number : [specific CAS number needed]
Anticancer Activity
Research has demonstrated that compounds containing triazole and quinoxaline moieties exhibit promising anticancer activity. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
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Cell Line Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Colon Cancer : IC50 values indicate significant inhibition at low concentrations.
- Melanoma and Ovarian Cancer : Similar trends in cytotoxicity were observed.
These findings suggest a structure-activity relationship (SAR) where modifications to the triazole or quinoxaline structures can enhance potency.Cell Line Type IC50 (µM) Colon Cancer 0.41 - 0.69 Melanoma 0.48 - 13.50 Ovarian Cancer 0.25 - 5.01
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens:
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Bacterial Inhibition : Studies indicate that derivatives of this compound show significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Pathogen Type Minimum Inhibitory Concentration (MIC) Staphylococcus aureus < 10 µg/mL Escherichia coli < 20 µg/mL
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or bacterial growth.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can contribute to cytotoxicity in cancer cells.
Case Study 1: Anticancer Efficacy
In a study published by the National Cancer Institute (NCI), a series of compounds similar to this compound were screened against a panel of 60 cancer cell lines. The results indicated that certain modifications led to enhanced activity against specific cancers such as colon and ovarian cancers.
Case Study 2: Antimicrobial Screening
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. Results showed potent activity with MIC values significantly lower than those for standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
